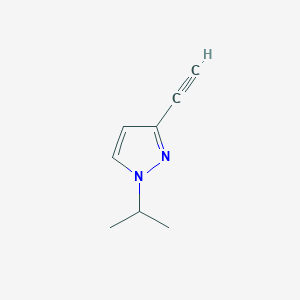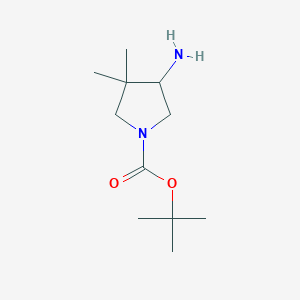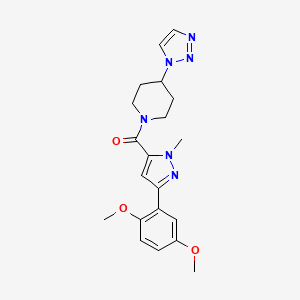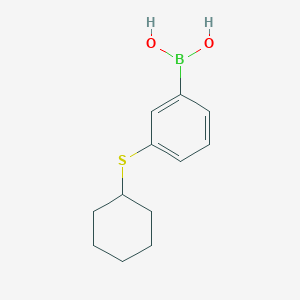![molecular formula C20H17FN4O2S B2919535 N~6~-(3-fluorophenyl)-N~6~-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251705-03-9](/img/structure/B2919535.png)
N~6~-(3-fluorophenyl)-N~6~-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N~6~-(3-fluorophenyl)-N~6~-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide” is a compound that belongs to the class of 1,2,4-triazolo[4,3-a]pyridines . These compounds have been studied for their potential as antimalarial agents . They have also been investigated for their antibacterial activities .
Synthesis Analysis
The synthesis of similar compounds involves the use of a conformational restriction strategy . A specific procedure involved the reaction of N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide and 3-methylbenzyl chloride, yielding the desired compound .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 1,2,4-triazolo[4,3-a]pyridine core, which is isoelectronic with that of purines . This core is substituted with a 3-fluorophenyl group and a 3-methylbenzyl group .Aplicaciones Científicas De Investigación
Herbicidal Activity
Research has highlighted the potential use of [1,2,4]triazolo[4,3-a]pyridine derivatives as herbicides. These compounds, including variants like N-(2,6-difluorophenyl)-5-methoxy-7-methyl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide, have shown excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This suggests that the triazolopyridine sulfonamide class of chemicals, to which N6-(3-fluorophenyl)-N6-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide belongs, could be effective in controlling weed growth in agricultural settings (Moran, 2003).
Antifungal and Insecticidal Activities
A series of sulfone derivatives containing the [1,2,4]triazolo[4,3-a]pyridine moiety, similar in structure to the chemical , was synthesized and characterized. Some of these derivatives displayed good antifungal activities and insecticidal activity against various pests, indicating the potential for these compounds to be developed into new pesticides (Xu et al., 2017).
Anticancer Properties
Modifications of [1,2,4]triazolo[1,5-a]pyridin derivatives have been explored for their anticancer effects. Replacing certain functional groups in these compounds has led to derivatives with potent antiproliferative activities against human cancer cell lines, suggesting a route for the development of new anticancer agents (Wang et al., 2015).
Antibacterial and Antifungal Activities
Newly synthesized [1,2,4]triazolo[1,5-a]pyridine derivatives have shown significant biological activity against various microorganisms, indicating their potential as antimicrobial agents. These findings suggest the broader applicability of triazolopyridine sulfonamides in developing new antimicrobial treatments (Suresh et al., 2016).
Antimalarial Agents
Exploratory research into novel [1,2,4]triazolo[4,3-a]pyridines bearing a sulfonamide fragment has identified compounds with good in vitro antimalarial activity. This positions the chemical class as a promising starting point for future antimalarial drug discovery programs, highlighting the potential therapeutic applications beyond its current known uses (Karpina et al., 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3-fluorophenyl)-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O2S/c1-15-4-2-5-16(10-15)12-25(18-7-3-6-17(21)11-18)28(26,27)19-8-9-20-23-22-14-24(20)13-19/h2-11,13-14H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYBDPVCMFMOPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN(C2=CC(=CC=C2)F)S(=O)(=O)C3=CN4C=NN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4Ar,7aR)-2,2-dimethyl-3,4a,5,6,7,7a-hexahydrocyclopenta[b][1,4]oxazin-4-yl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2919452.png)

![Tert-butyl 4-[1-[(2-chloroacetyl)amino]ethyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B2919456.png)

![4-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-2-methyl-1,3-thiazole](/img/structure/B2919459.png)
![2-methoxy-6-{(E)-[(2-methylphenyl)imino]methyl}phenol](/img/structure/B2919460.png)
![5-Chloro-2-methoxy-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]benzamide](/img/structure/B2919461.png)


![6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-7H-purine](/img/structure/B2919468.png)



![2-(2-fluorophenoxy)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)propanamide](/img/structure/B2919475.png)